
Protein kinase inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein kinase inhibitor 5 is a type of enzyme inhibitor that blocks the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function. The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein. Protein kinase inhibitors are used to treat diseases due to hyperactive protein kinases, including mutant or overexpressed kinases in cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, pyrrolopyrazine derivatives are synthesized through a series of reactions involving cyclization and functional group modifications . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of protein kinase inhibitors involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring consistent product quality, and implementing purification processes. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Protein kinase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific protein kinase inhibitor and the reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various functionalized analogs.
Applications De Recherche Scientifique
Protein kinase inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study kinase activity and signaling pathways.
Biology: Employed in research to understand cellular processes regulated by kinases.
Medicine: Used in the treatment of diseases such as cancer, where they inhibit overactive kinases.
Industry: Applied in the development of new therapeutic agents and diagnostic tools.
Mécanisme D'action
Protein kinase inhibitors exert their effects by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition can block signaling pathways that are essential for cell proliferation and survival. The molecular targets and pathways involved include various kinases such as tyrosine kinases, serine/threonine kinases, and dual-specificity kinases .
Comparaison Avec Des Composés Similaires
Protein kinase inhibitor 5 can be compared with other similar compounds, such as:
Dasatinib: Inhibits multiple tyrosine kinases and is used in the treatment of chronic myelogenous leukemia.
Erlotinib: Targets the epidermal growth factor receptor (EGFR) and is used in non-small cell lung cancer.
Imatinib: Inhibits the Bcr-Abl kinase and is used in chronic myelogenous leukemia.
This compound is unique in its specific target profile and its ability to modulate distinct signaling pathways, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C29H31F2N7O |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H31F2N7O/c1-35-13-15-36(16-14-35)19-20-4-6-21(7-5-20)29(39)33-25-18-32-38-12-10-27(34-28(25)38)37-11-2-3-26(37)23-17-22(30)8-9-24(23)31/h4-10,12,17-18,26H,2-3,11,13-16,19H2,1H3,(H,33,39)/t26-/m1/s1 |
Clé InChI |
RUNUMABDVCXWMO-AREMUKBSSA-N |
SMILES isomérique |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCC[C@@H]5C6=C(C=CC(=C6)F)F |
SMILES canonique |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCCC5C6=C(C=CC(=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


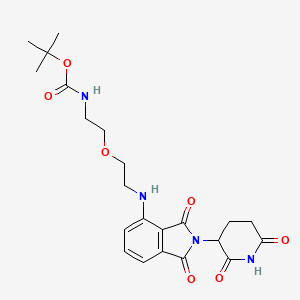


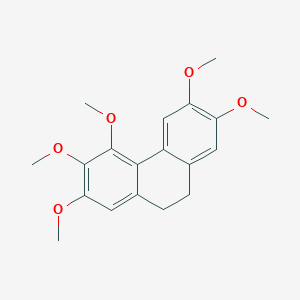
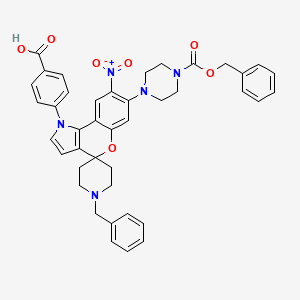
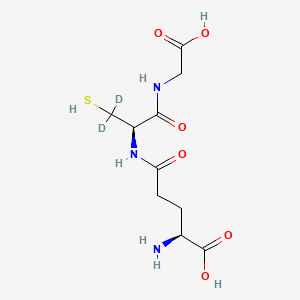
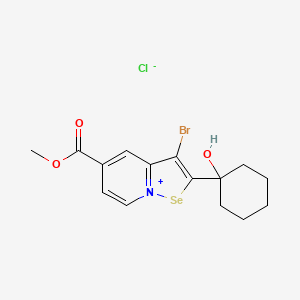

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
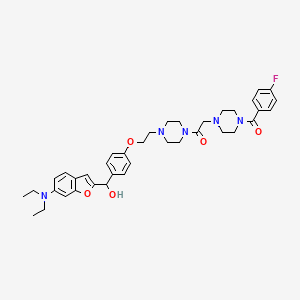

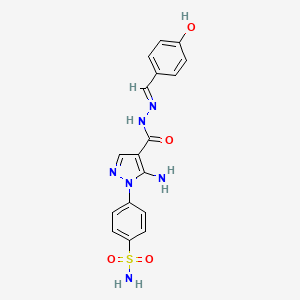
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)
![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
